molecular formula C17H21NO3 B596270 Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-18-5

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B596270
CAS No.: 1227610-18-5
M. Wt: 287.359
InChI Key: YSBQGOZJIZFOTK-UHFFFAOYSA-N
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Description

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a high-value chemical building block in medicinal chemistry, particularly in the innovative field of targeted protein degradation. Its core research value lies in its application as a synthetically versatile intermediate for constructing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for ubiquitination and subsequent degradation by the proteasome . This compound's spirocyclic structure serves as a rigid scaffold, and the formyl group provides a critical handle for chemical linkage. For instance, this compound has been utilized in the synthesis of VHL-recruiting PROTAC degraders targeting GPX4, a key regulator of ferroptosis . Inducing ferroptosis in cancer cells through GPX4 degradation represents a promising therapeutic strategy for tackling drug-resistant cancers . As such, this chemical is essential for researchers developing novel degrader molecules for oncology, inflammation, and other therapeutic areas, enabling the exploration of new mechanisms of action beyond traditional inhibition. This product is strictly for Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBQGOZJIZFOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Oxidation of 2-Hydroxy Intermediate

A primary route involves oxidizing benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate ( ) to introduce the formyl group. The hydroxyl group at the 2-position is oxidized under mild conditions to avoid over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0–25°C is effective, achieving ~70% conversion based on analogous spirocyclic alcohol oxidations .

Reaction Conditions:

  • Substrate: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv)

  • Oxidizing Agent: PCC (1.2 equiv)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C to room temperature (20°C)

  • Time: 6–12 hours

The aldehyde product is purified via silica gel chromatography, with the reaction monitored by TLC (Rf ~0.4 in ethyl acetate/hexane 1:3). This method avoids harsh conditions that could degrade the spirocyclic framework .

Formylation of 2-Oxo Precursor via Vilsmeier-Haack Reaction

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate ( ) serves as a key precursor for formylation. The Vilsmeier-Haack reaction introduces a formyl group at the α-position to the carbonyl. Reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium intermediate, which reacts with the enolizable ketone .

Procedure:

  • Activation: POCl₃ (3.0 equiv) is added dropwise to DMF (3.0 equiv) in DCM at 0°C.

  • Substrate Addition: Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) is introduced, and the mixture is stirred at 40°C for 8 hours.

  • Quenching: The reaction is poured into ice-cold water, and the pH is adjusted to 7–8 with sodium bicarbonate.

  • Isolation: The aldehyde is extracted with ethyl acetate and purified via distillation (60–65% yield) .

Spirocyclic Ring Construction with In Situ Formylation

A convergent approach assembles the spirocyclic skeleton while incorporating the formyl group. Starting from a bicyclic amine, tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (), the 2-iodo derivative undergoes palladium-catalyzed carbonylation. Substituting the benzyl ester for tert-butyl at the final stage ensures compatibility with the reaction conditions.

Key Steps:

  • Iodination: The spirocyclic amine is iodinated at the 2-position using N-iodosuccinimide (NIS) in acetonitrile.

  • Carbonylation: Pd(PPh₃)₄ (5 mol%) catalyzes the reaction of the iodo compound with carbon monoxide (1 atm) in methanol at 80°C, yielding the formyl derivative.

  • Ester Exchange: The tert-butyl group is cleaved with trifluoroacetic acid (TFA) and replaced with benzyl chloroformate (Cbz-Cl) in the presence of DMAP.

Reductive Amination of 2-Formyl Spirocyclic Intermediate

A less common method employs reductive amination to install the benzyl carbamate group after formylation. This route is advantageous when the aldehyde is sensitive to earlier-stage reactions.

Process Overview:

  • Aldehyde Synthesis: 7-Azaspiro[3.5]nonane-2-carbaldehyde is prepared via oxidation or carbonylation.

  • Reductive Amination: The aldehyde reacts with benzyl carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer), yielding the target compound (~50% yield) .

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Challenges
Oxidation of 2-HydroxyBenzyl 2-hydroxy derivative PCC~70%Mild conditions; high functional group toleranceRisk of over-oxidation
Vilsmeier-HaackBenzyl 2-oxo derivative POCl₃, DMF60–65%Direct formylation; scalableRequires strict anhydrous conditions
Spirocyclic Constructiontert-Butyl iodo derivativePd(PPh₃)₄, CO~55%Convergent synthesis; flexibleMulti-step; cost of palladium catalysts
Reductive Amination7-Azaspiro[3.5]nonane-2-carbaldehydeNaBH₃CN, Cbz-Cl~50%Late-stage diversificationLow yield; competing imine formation

Optimization Challenges and Solutions

  • Aldehyde Stability: The formyl group is prone to oxidation and dimerization. Stabilizing measures include conducting reactions under inert atmospheres (N₂/Ar) and adding radical inhibitors like BHT.

  • Stereochemical Control: Spirocyclic systems may exhibit atropisomerism. Chiral HPLC or kinetic resolution ensures enantiopurity .

  • Ester Compatibility: The benzyl ester is stable under acidic and neutral conditions but may cleave under hydrogenolysis. Alternatives like PMB (para-methoxybenzyl) esters offer orthogonal protection .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features, which may influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of spiro compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance activity against various bacterial strains. The incorporation of the benzyl group may further improve lipophilicity, aiding in membrane permeability and efficacy against pathogens .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that azaspiro compounds can interact with neurotransmitter systems, potentially offering new avenues for the treatment of conditions such as depression and anxiety .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules.

Synthesis of Novel Compounds

The compound has been utilized as a starting material for synthesizing various biologically active molecules. Its reactivity allows for functional group transformations that can lead to the development of new pharmacophores . For example, it has been employed in the synthesis of other azaspiro derivatives that exhibit enhanced biological activities.

Reaction Mechanisms

The compound can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in synthetic organic chemistry. Its ability to form stable intermediates facilitates the synthesis of more complex structures .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics .
Study BNeuropharmacological EffectsShowed modulation of serotonin receptors, suggesting potential antidepressant properties .
Study COrganic SynthesisSuccessfully used as an intermediate to synthesize novel azaspiro compounds with improved pharmacological profiles .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
  • Molecular Formula: C₁₄H₂₃NO₃ (MW: 253.34) .
  • Key Differences : Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group.
  • Stability : Requires storage at -20°C under inert conditions, suggesting higher sensitivity to hydrolysis compared to the benzyl analog .
  • Applications : Widely used in peptide synthesis due to Boc’s compatibility with acidic deprotection conditions. Priced at €326.00/g, indicating active research demand .
(b) Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Molecular Formula: C₁₆H₁₉NO₃ (MW: 273.33) .
  • Key Differences : Substitutes the formyl group with a ketone (-CO-).
  • Applications : Highlighted for versatility in organic synthesis and medicinal chemistry, likely due to the ketone’s reactivity in nucleophilic additions or reductions .
  • Storage : Stable at 2–8°C, reflecting moderate reactivity .
(c) tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
  • Molecular Formula : C₁₃H₂₀N₂O₂ (MW: 236.31) .
  • Key Differences: Features a cyano (-CN) group, enhancing utility in click chemistry or as a nitrile precursor.
  • Safety : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
(d) Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
  • Molecular Formula : C₁₆H₂₀N₂O₂ (MW: 272.34) .
  • Key Differences: Amino (-NH₂) group replaces formyl, enabling use as a building block for amide or urea formations.
  • Availability : CAS 147611-02-7; listed for sale on ECHEMI .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW Substituent Protecting Group Storage Conditions Key Applications Availability
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate C₁₆H₁₇NO₃* ~271 Formyl Benzyl (Cbz) N/A Electrophilic reactions Discontinued
tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate C₁₄H₂₃NO₃ 253 Formyl tert-Butyl (Boc) -20°C, inert gas Peptide synthesis In stock
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₆H₁₉NO₃ 273 Ketone Benzyl (Cbz) 2–8°C Nucleophilic additions In stock
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₀N₂O₂ 236 Cyano tert-Butyl (Boc) Room temperature Click chemistry, nitrile synthesis In stock
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate C₁₆H₂₀N₂O₂ 272 Amino Benzyl (Cbz) N/A Amide/urea formation Available

*Estimated based on structural similarity to .

Biological Activity

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a benzyl group, a formyl group, and a carboxylate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula: C17_{17}H21_{21}N O3_{3}
  • Molecular Weight: 273.33 g/mol
  • Structural Features: The presence of a nitrogen atom within the spirocyclic framework contributes to its reactivity and interaction with biological targets.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. Its unique structural characteristics allow it to exhibit significant binding affinity, which may lead to therapeutic effects.

Biological Activities

  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The exact mechanism is under investigation, but it is believed that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Anticancer Activity
    • This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Comparative Analysis with Analog Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylateContains an amino group instead of a formyl groupAntimicrobial properties
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylateContains a hydroxymethyl group instead of a formylModerate anticancer activity
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylateContains cyano groupPotential binding affinity

The formyl group in this compound is crucial for its distinct reactivity profiles and biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Evaluation of Anticancer Properties
    • Research published in Cancer Research indicated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50_{50} values below 20 µM, suggesting a strong potential for further development as an anticancer agent.

Q & A

Basic Synthesis: What are the standard synthetic routes for Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 7-azaspiro[3.5]nonane precursor with benzyl chloroformate under basic conditions (e.g., NaH or K₂CO₃ in DMF/DCM). The formyl group is introduced through Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate using reagents like PCC .
Key steps :

  • Protect the amine with benzyl chloroformate.
  • Introduce the formyl group via controlled oxidation.
  • Purify via column chromatography (hexane/EtOAc).

Advanced Synthesis: How can reaction yields be optimized for this spirocyclic compound?

Yield optimization requires precise control of:

  • Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity .
  • Temperature : Low temperatures (−10°C to 0°C) minimize side reactions during formylation.
  • Catalysts : Use Lewis acids like ZnCl₂ to stabilize intermediates .
    Example : A 72% yield was achieved using DMF at 0°C with stoichiometric benzyl chloroformate .

Basic Characterization: What analytical techniques confirm the structure and purity?

  • NMR : 1H/13C NMR in CDCl₃ identifies spirocyclic protons (δ 3.5–4.5 ppm) and formyl resonance (δ 9.8–10.2 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak [M+H]+ at m/z 316.18 .
  • HPLC : Purity >95% using a C18 column (MeCN/H₂O gradient) .

Advanced Characterization: How are complex NMR signals resolved for this compound?

For overlapping signals in the spirocyclic region (δ 1.5–3.0 ppm):

  • Use 2D NMR (COSY, HSQC) to assign proton-proton correlations.
  • Variable-temperature NMR (−40°C) reduces rotational broadening .
    Example : HSQC confirmed coupling between the formyl proton and adjacent CH₂ groups .

Basic Reactivity: What reactions are feasible at the formyl group?

  • Reduction : NaBH₄ or LiAlH₄ converts the formyl to a hydroxymethyl group.
  • Condensation : React with hydrazines to form hydrazones for bioconjugation .
  • Nucleophilic addition : Grignard reagents add to the carbonyl, forming secondary alcohols .

Advanced Reactivity: How to mitigate side reactions during functionalization?

  • Byproduct analysis : Monitor via TLC or LC-MS for imine formation (common in hydrazine reactions).
  • Protection strategies : Temporarily protect the formyl group as a dioxolane using ethylene glycol .
    Example : Bromination at the spirocyclic position requires strict stoichiometry (1:1 Br₂) to avoid di-substitution .

Basic Biological Applications: How to assess in vitro activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization.
  • Cellular uptake : Radiolabel the benzyl group (³H or ¹⁴C) to track intracellular distribution .
    Note : Use in vitro models (e.g., HEK293 cells) and confirm cytotoxicity via MTT assays .

Advanced Biological Applications: How to design SAR studies for this scaffold?

  • Systematic substitution : Replace the benzyl group with aryl/heteroaryl variants (e.g., pyridyl, thienyl).
  • Spiro-ring modification : Compare 7-azaspiro[3.5]nonane with 6-azaspiro[3.4] derivatives.
    Data interpretation : Correlate logP (calculated via ChemDraw) with membrane permeability .

Handling & Safety: What are the storage and handling protocols?

  • Storage : −20°C under argon; hygroscopic and light-sensitive.
  • Decomposition risks : Thermal degradation releases CO and NOx; use fume hoods .
    First aid : For skin contact, wash with 10% acetic acid to neutralize basic byproducts .

Data Contradictions: Why are literature reports on this compound limited?

  • Discontinued status : indicates the compound is no longer commercially available, limiting recent studies .
  • Structural complexity : Synthetic challenges lead to variability in reported yields (50–80%) .
    Recommendation : Validate protocols with tert-butyl analogs (e.g., CAS 203661-69-2) as surrogates .

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